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Compound of Interest

Compound Name: Phenylacetone oxime

Cat. No.: B081983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for

Phenylacetone oxime (CAS 13213-36-0), a significant intermediate in organic synthesis and a

key metabolite in pharmacology. This document details its physicochemical properties,

spectroscopic data, and relevant biological pathways, supported by experimental

methodologies.

Core Compound Data
Phenylacetone oxime, systematically named N-(1-phenylpropan-2-ylidene)hydroxylamine, is

an organic compound with the chemical formula C₉H₁₁NO. It is recognized for its role as a

precursor in the synthesis of various pharmaceuticals and agrochemicals and as a metabolite

of amphetamine. The compound exists as a solid at room temperature and is characterized by

the presence of a phenyl group and an oxime functional group.[1]

Physicochemical Properties
The fundamental physicochemical properties of Phenylacetone oxime are summarized in the

table below, providing a quantitative snapshot of its characteristics.
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Property Value Reference(s)

Molecular Formula C₉H₁₁NO

Molecular Weight 149.19 g/mol [1]

Melting Point 63 °C [1]

Boiling Point 285.7 °C at 760 mmHg [1]

Density 0.99 g/cm³ [1]

Flash Point 169.2 °C [1]

Refractive Index 1.514 [1]

XLogP3 1.7 [2]

Appearance
Colorless to pale yellow solid

or powder

Solubility
Moderately soluble in organic

solvents, less soluble in water.
[3]

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of

Phenylacetone oxime.

Spectroscopic Data Observed Characteristics Reference(s)

¹H NMR (CDCl₃, 300 MHz)
Aromatic protons (phenyl

group): δ 7.2-7.6 ppm
[1]

Infrared (IR) Spectroscopy

O-H stretching: 3600 cm⁻¹C=N

stretching: 1665 cm⁻¹N-O

stretching: 945 cm⁻¹

[1]

Experimental Protocols
Detailed methodologies are essential for the accurate characterization and synthesis of

Phenylacetone oxime.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.smolecule.com/products/s626832
https://www.smolecule.com/products/s626832
https://www.smolecule.com/products/s626832
https://www.smolecule.com/products/s626832
https://www.smolecule.com/products/s626832
https://www.smolecule.com/products/s626832
https://spectrabase.com/compound/BKybUuv7NRd
https://cymitquimica.com/products/3D-FP66449/phenylacetone-oxime/
https://www.benchchem.com/product/b081983?utm_src=pdf-body
https://www.smolecule.com/products/s626832
https://www.smolecule.com/products/s626832
https://www.benchchem.com/product/b081983?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Phenylacetone Oxime
The most common laboratory synthesis involves the condensation of phenylacetone with

hydroxylamine.[4]

Materials:

Phenylacetone (P2P)

Hydroxylamine hydrochloride

Sodium acetate

Ethanol

Water

Procedure:

Dissolve phenylacetone in ethanol in a round-bottom flask.

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and

sodium acetate.

Add the hydroxylamine solution to the phenylacetone solution.

Heat the mixture under reflux for 1-2 hours.

Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to

precipitate the product.

Collect the solid product by vacuum filtration.

Wash the crude product with cold water.

Recrystallize the product from an ethanol/water mixture to obtain pure Phenylacetone
oxime.[1]

A visual representation of the synthesis workflow is provided below.
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Synthesis Workflow of Phenylacetone Oxime
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Caption: Synthesis workflow for Phenylacetone oxime.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 10-20 mg of Phenylacetone oxime in 0.5-0.7

mL of deuterated chloroform (CDCl₃).

Instrument: A 300 MHz or higher NMR spectrometer.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
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Data Analysis: Process the spectra to identify chemical shifts (δ) and coupling constants (J)

for structural assignment.

Infrared (IR) Spectroscopy:

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of

Phenylacetone oxime with dry KBr powder and pressing it into a transparent disk.[5]

Alternatively, a Nujol mull can be prepared.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands corresponding to the functional

groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS):

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like

dichloromethane or methanol.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at a lower temperature (e.g., 80 °C), then ramp up to a higher

temperature (e.g., 280 °C) to ensure separation.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan a mass range of m/z 40-400.

Data Analysis: Analyze the resulting chromatogram and mass spectra to determine the

retention time and fragmentation pattern of the compound.
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Biological Context: Metabolic Pathway
Phenylacetone oxime is a known intermediate in the metabolic deamination of amphetamine

in the liver.[1][6] This metabolic process is a key aspect of the pharmacology and toxicology of

amphetamines.

The metabolic conversion of amphetamine involves its N-oxidation to N-hydroxyamphetamine,

which is then further oxidized to Phenylacetone oxime.[7] The oxime can then be hydrolyzed

to phenylacetone. This pathway is crucial for the detoxification and elimination of amphetamine

from the body.
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Caption: Metabolic conversion of amphetamine.

Conclusion
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This technical guide has provided a detailed characterization of Phenylacetone oxime (CAS

13213-36-0), encompassing its physicochemical properties, spectroscopic data, and a key

biological pathway. The experimental protocols outlined offer a foundation for researchers

working with this compound. The presented data, organized for clarity and comparison, serves

as a valuable resource for professionals in chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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